molecular formula C16H25N3O2 B3057030 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline CAS No. 761440-91-9

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

Cat. No.: B3057030
CAS No.: 761440-91-9
M. Wt: 291.39
InChI Key: VOGIRDWDQHZNNW-UHFFFAOYSA-N
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Description

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a complex organic compound that features both morpholine and piperidine functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline typically involves multi-step organic reactions. A common approach might include:

    Formation of the aniline core: Starting with a suitable aromatic precursor, nitration followed by reduction can introduce the aniline group.

    Introduction of the piperidine ring: This can be achieved through nucleophilic substitution reactions.

    Morpholine ring attachment: The morpholine group can be introduced via amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for scale, including considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or piperidine moieties.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions due to its structural features.

    Medicine: Possible development as a pharmaceutical agent, particularly in targeting neurological pathways.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts on a receptor, it might mimic or inhibit the natural ligand, affecting downstream signaling pathways. The piperidine and morpholine rings could interact with various molecular targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholinyl)-1-piperidine: Shares the morpholine and piperidine rings but lacks the methyloxy and aniline groups.

    2-(Methyloxy)-4-aniline: Lacks the morpholine and piperidine rings.

    4-(4-Morpholinyl)-aniline: Lacks the piperidine ring.

Uniqueness

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

2-methoxy-4-(4-morpholin-4-ylpiperidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-20-16-12-14(2-3-15(16)17)18-6-4-13(5-7-18)19-8-10-21-11-9-19/h2-3,12-13H,4-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGIRDWDQHZNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725824
Record name 2-Methoxy-4-[4-(morpholin-4-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761440-91-9
Record name 2-Methoxy-4-[4-(morpholin-4-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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